N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
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Description
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects.
Biochemical Pathways
1,2,4-triazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Compounds containing a 1,2,4-triazole moiety are known to exhibit good bioavailability .
Result of Action
Some 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11-2-5-13(6-3-11)19-16(22)12-4-7-14(15(8-12)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOMWTUYXIZYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.